molecular formula C17H16N2O3 B7960427 METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE

METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE

Cat. No.: B7960427
M. Wt: 296.32 g/mol
InChI Key: FSMVOBYUTWCDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE can be synthesized through the esterification of bendazac with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include refluxing the mixture of bendazac and methanol in the presence of the acid catalyst until the esterification is complete. The product is then purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of bendazac methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification steps such as distillation and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield bendazac and methanol.

    Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Bendazac and methanol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its potential effects on protein denaturation and aggregation.

    Medicine: Investigated for its anti-inflammatory and anti-cataract properties. It has shown potential in delaying the progression of cataracts by inhibiting the denaturation of lens proteins.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE exerts its effects primarily by inhibiting the denaturation of proteins. This action is particularly useful in managing and delaying the progression of cataracts. The compound interacts with lens proteins, preventing their aggregation and maintaining lens transparency. Additionally, bendazac methyl ester exhibits anti-inflammatory properties by inhibiting the synthesis and release of pro-inflammatory mediators such as prostaglandins. This is achieved through the modulation of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins from arachidonic acid .

Comparison with Similar Compounds

Similar Compounds

    Bendazac: The parent compound of bendazac methyl ester, known for its anti-inflammatory and anti-cataract properties.

    Methyl benzoate: An ester with similar structural features but different applications, primarily used in fragrances and as a solvent.

    Ethyl benzoate: Another ester with similar structural characteristics, used in the flavor and fragrance industry.

Uniqueness

METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE is unique due to its specific interaction with lens proteins and its potential therapeutic applications in treating cataracts and inflammatory conditions. Unlike other esters, it has a distinct mechanism of action that involves the inhibition of protein denaturation and aggregation, making it particularly valuable in ophthalmology and anti-inflammatory research .

Properties

IUPAC Name

methyl 2-(1-benzylindazol-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-16(20)12-22-17-14-9-5-6-10-15(14)19(18-17)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMVOBYUTWCDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.